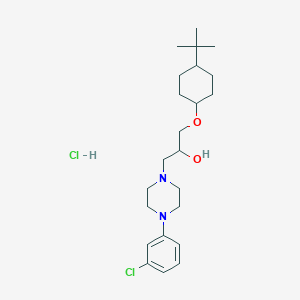
2-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in various physiological and pathological processes.
Scientific Research Applications
Photodynamic Therapy Applications
The compound's relevance in scientific research is illustrated by its structural similarity to benzenesulfonamide derivatives, which have been synthesized and characterized for various biomedical applications. Notably, derivatives containing benzenesulfonamide have been investigated for their potent photodynamic therapy (PDT) applications. The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated remarkable potential as Type II photosensitizers for cancer treatment in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).
Corrosion Inhibition for Iron
Research into piperidine derivatives, closely related to the compound , has shown significant promise in the field of corrosion inhibition for iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of these derivatives. Findings indicate that such compounds can effectively inhibit the corrosion of iron by adhering to its surface, a property critical for extending the lifespan of iron-based structures in various industrial applications (Kaya et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Additionally, sulfonamides incorporating benzenesulfonamide have been synthesized and evaluated for their biological activities, including their roles as enzyme inhibitors. These compounds have shown promising results in inhibiting enzymes like carbonic anhydrase, which is implicated in various diseases such as glaucoma, epilepsy, and cancer. This highlights the compound's potential therapeutic applications, underscoring its significance in drug discovery and development (Alafeefy et al., 2015).
Safety and Hazards
Future Directions
The future directions for research on this compound could include investigating its potential applications in various fields, such as medicinal chemistry, materials science, and environmental science. Further studies could also focus on elucidating its mechanism of action and optimizing its synthesis .
properties
IUPAC Name |
2-bromo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2S2/c17-15-3-1-2-4-16(15)23(20,21)18-11-13-5-8-19(9-6-13)14-7-10-22-12-14/h1-4,13-14,18H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQUOZXQYAGFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2928794.png)




![2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2928804.png)
![N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2928806.png)
![4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2928807.png)



